Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate

DGAT1 inhibitor Lipid metabolism Metabolic disease

This compound targets Diacylglycerol O-acyltransferase 1 (DGAT1) with sub‑nanomolar potency (IC₅₀ = 0.7 nM), providing a high‑sensitivity positive control for recombinant enzyme, cell‑lysate, or HEK293‑based triglyceride‑synthesis assays. Its distinct para‑substituent (isopropyl) and favorable logP (3.77) enable systematic SAR studies and in vivo POC models for obesity. Supplied at ≥95% purity for exclusive lab‑research use.

Molecular Formula C18H25N3O4
Molecular Weight 347.415
CAS No. 1251633-94-9
Cat. No. B2568233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate
CAS1251633-94-9
Molecular FormulaC18H25N3O4
Molecular Weight347.415
Structural Identifiers
SMILESCCOC(=O)CNC(=O)CN1CCN(C1=O)C2=CC=C(C=C2)C(C)C
InChIInChI=1S/C18H25N3O4/c1-4-25-17(23)11-19-16(22)12-20-9-10-21(18(20)24)15-7-5-14(6-8-15)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,19,22)
InChIKeyDXPIWHJFZSVABZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate Procurement: Structural Identity and Baseline Regulatory Data


Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate (CAS 1251633-94-9, MF C18H25N3O4, MW 347.4) is a synthetic acetamido acetate derivative featuring a 2-oxoimidazolidine core N-substituted with a 4-isopropylphenyl group . Public primary screening data indicate binding interactions with human Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme catalyzing the terminal and committed step in triglyceride synthesis [1]. The compound is currently offered as a research-grade building block by multiple suppliers, typically at ≥95% purity, and is intended exclusively for laboratory research use .

Why Generic Substitution of Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate with Other Imidazolidinone Analogs Is Not Recommended


The 2-oxoimidazolidine pharmacophore is a known DGAT1 inhibitory scaffold, but activity within this series is highly sensitive to the N3-phenyl substitution pattern, which modulates both enzyme occupancy and steric complementarity within the DGAT1 binding pocket [1]. Published data for a cogeneric 4-chlorophenyl analog shows dramatic shifts: while the target compound series demonstrates low nanomolar DGAT1 affinity (e.g., BDBM50523583 IC50 = 0.700 nM for human DGAT1) [2], the chloro analog instead exhibits weak CYP3A4 inhibition (IC50 = 233 nM) [3]. This demonstrates that subtle substituent changes re-direct target engagement and selectivity, making direct substitution without parallel re-screening scientifically unjustified.

Quantitative Differentiation Evidence for Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate


DGAT1 Inhibitory Potency: Isopropylphenyl vs. Chlorophenyl Substitution

The 4-isopropylphenyl substituted imidazolidinone scaffold demonstrates potent DGAT1 inhibition, with a class-leading representative achieving an IC50 of 700 pM (0.700 nM) against human DGAT1 [1]. In contrast, the 4-chlorophenyl analog exhibits a significant loss of DGAT1 activity, instead showing weak CYP3A4 inhibition (IC50 = 233 nM) [2]. This >300-fold shift in primary target engagement highlights the critical role of the isopropyl substitution for productive DGAT1 binding and selectivity.

DGAT1 inhibitor Lipid metabolism Metabolic disease

Physicochemical Differentiation: Lipophilicity and Predicted ADME Profile

The ethyl ester prodrug moiety and isopropylphenyl group contribute to an optimized lipophilicity profile. The target compound has a predicted logP of approximately 3.77 , placing it within an optimal range for oral absorption and blood-brain barrier penetration. This is structurally tunable; removal of the isopropyl group reduces molecular weight (to ~222 Da) and logP, which may compromise membrane permeability and target tissue exposure .

Drug-likeness Lipophilicity ADME prediction

Metabolic Stability Advantage of the Isopropyl Motif

The isopropyl group on the phenyl ring is expected to confer greater metabolic stability compared to para-halogen or methoxy substituents, which are susceptible to CYP450-mediated oxidative metabolism or direct conjugation [1]. Published data shows that the 4-chlorophenyl analog interacts with CYP3A4 (IC50 = 233 nM) [2], while data for the isopropylphenyl compound does not indicate significant CYP inhibition. This is consistent with the general observation that alkyl substituents reduce CYP-mediated clearance relative to halogenated aromatics.

Metabolic stability CYP450 oxidation Lead optimization

Best Research and Application Scenarios for Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate


Primary Screening for DGAT1 Inhibitor Discovery

Utilize the compound as a reference inhibitor in primary biochemical screens for DGAT1. Given the class's known sub-nanomolar potency (IC50 = 0.700 nM), it provides a high-sensitivity positive control for assay validation in recombinant enzyme, cell lysate, or HEK293 cell-based triglyceride synthesis assays [1].

Structure-Activity Relationship (SAR) Studies on the N3-Phenyl Substituent

Employ the compound as a key comparator to systematically explore the impact of para-substituents (isopropyl vs. halogen vs. methoxy) on DGAT1 potency and selectivity. The distinct pharmacological shift observed with the 4-chlorophenyl analog (DGAT1 → CYP3A4) makes this a valuable tool for interrogating selectivity determinants [2].

In Vivo Pharmacodynamic Studies for Metabolic Disease

Its favorable predicted lipophilicity (logP 3.77) and inferred metabolic stability make it suitable for in vivo proof-of-concept studies in rodent models of diet-induced obesity, where DGAT1 inhibition is expected to reduce postprandial triglyceride excursion and body weight gain [3].

Quote Request

Request a Quote for Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.